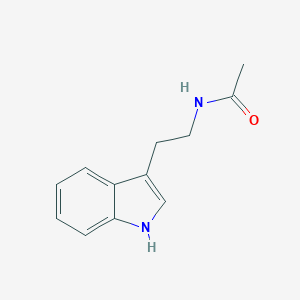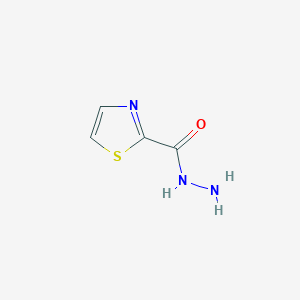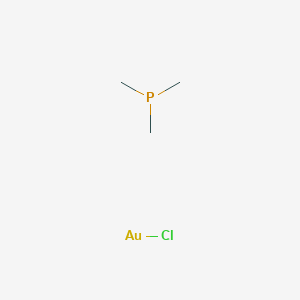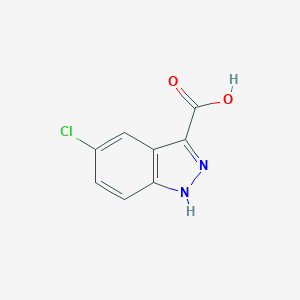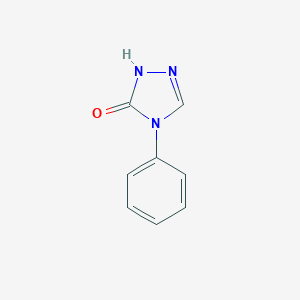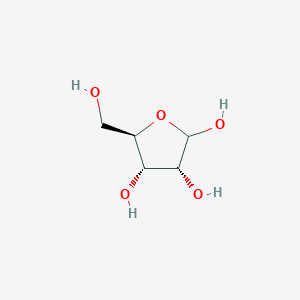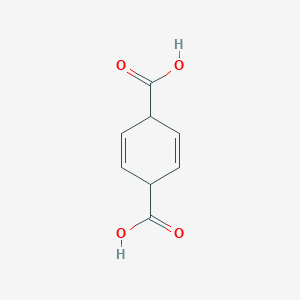
Cyclohexa-2,5-diene-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexa-2,5-diene-1,4-dicarboxylic acid (CHDDA) is an organic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a cyclic dicarboxylic acid that contains a conjugated diene system, making it an important precursor for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Cyclohexa-2,5-diene-1,4-dicarboxylic acid is not well understood, but it is believed to act as a dienophile in Diels-Alder reactions. The conjugated diene system in Cyclohexa-2,5-diene-1,4-dicarboxylic acid makes it a highly reactive molecule, allowing it to participate in various chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Cyclohexa-2,5-diene-1,4-dicarboxylic acid. However, it has been shown to have low toxicity and is not known to have any harmful effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclohexa-2,5-diene-1,4-dicarboxylic acid is its high reactivity, which makes it a useful precursor for the synthesis of various organic compounds. Additionally, it has low toxicity and is relatively easy to synthesize. However, Cyclohexa-2,5-diene-1,4-dicarboxylic acid is not stable under certain conditions, such as high temperatures and strong acids, which can limit its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the research on Cyclohexa-2,5-diene-1,4-dicarboxylic acid. One potential application is in the development of new materials, such as polymers and dendrimers. Additionally, Cyclohexa-2,5-diene-1,4-dicarboxylic acid could be used in the study of molecular recognition and supramolecular chemistry. Further research is needed to fully understand the mechanism of action of Cyclohexa-2,5-diene-1,4-dicarboxylic acid and its potential applications in scientific research.
Synthesemethoden
The synthesis of Cyclohexa-2,5-diene-1,4-dicarboxylic acid involves the Diels-Alder reaction between maleic anhydride and 1,3-cyclohexadiene. This reaction yields a mixture of endo and exo isomers, which can be separated by column chromatography. The endo isomer is the desired product, as it has a more stable structure due to the hydrogen bonding between the carboxylic acid groups.
Wissenschaftliche Forschungsanwendungen
Cyclohexa-2,5-diene-1,4-dicarboxylic acid has been used in various scientific research applications, including as a precursor for the synthesis of various organic compounds. It has also been used in the development of new materials, such as polymers and dendrimers. Additionally, Cyclohexa-2,5-diene-1,4-dicarboxylic acid has been used in the study of molecular recognition and supramolecular chemistry.
Eigenschaften
CAS-Nummer |
17486-11-2 |
|---|---|
Produktname |
Cyclohexa-2,5-diene-1,4-dicarboxylic acid |
Molekularformel |
C8H8O4 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
cyclohexa-2,5-diene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-6H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
FKHZOILQVUFMTD-UHFFFAOYSA-N |
SMILES |
C1=CC(C=CC1C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(C=CC1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




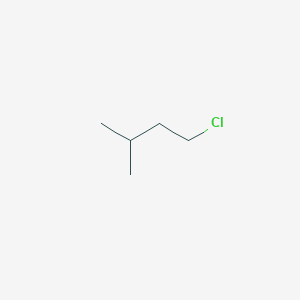
![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)


